N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide
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Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13NO4S and its molecular weight is 303.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . .
Mode of Action
Furan derivatives are known for their diverse biological activities . They have been used as antimicrobial agents , indicating that they may interact with bacterial cells to inhibit their growth or kill them.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s furan and thiophene rings allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to target proteins. Studies have shown that this compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing substrate access. Additionally, this compound has been observed to interact with G-protein coupled receptors (GPCRs), modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism. Furthermore, this compound has been shown to affect immune cells by modulating cytokine production and enhancing the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of controlled experimental conditions when studying the biological activities of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings suggest a narrow therapeutic window for this compound and underscore the need for careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion. The metabolic flux of this compound can influence its pharmacokinetics and biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and stability of this compound within specific cellular compartments. These modifications are essential for the regulation of the compound’s biological effects .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-11(8-16-15(18)14-2-1-6-19-14)13-4-3-12(20-13)10-5-7-21-9-10/h1-7,9,11,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKMMGPHROQRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.